1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate

Catalog No.
S12504747
CAS No.
M.F
C21H22N2O4
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-ami...

Product Name

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12,22H2,1H3/t13-,19-/m0/s1

InChI Key

JQPYOURZBOBMIS-DJJJIMSYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C21H22N2O4C_{21}H_{22}N_{2}O_{4} and a molecular weight of 366.41 g/mol. This compound features a pyrrolidine ring substituted with two carboxylate groups and an amino group, along with a fluorenylmethyl substituent. Its structure is characterized by stereocenters at the 2 and 4 positions of the pyrrolidine ring, which contribute to its unique biological properties and potential applications in medicinal chemistry.

Typical of amino acids and dicarboxylic acids. Potential reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with carboxylic acids or activated carboxylates to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide from one of its carboxyl groups.

These reactions make it a versatile intermediate for synthesizing more complex molecules.

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate exhibits significant biological activity, particularly in pharmacological contexts. It has been investigated for its interactions with various receptors, including:

  • 5-Hydroxytryptamine Receptors: Implicating potential effects on mood and anxiety.
  • Adrenergic Receptors: Suggesting cardiovascular implications.
  • Neurotransmitter Transporters: Indicating possible roles in neurological disorders.

Research indicates that this compound could have therapeutic potential in treating conditions related to these pathways.

The synthesis of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing commercially available precursors such as fluorenylmethyl amine and appropriate dicarboxylic acid derivatives.
  • Reactions:
    • Formation of the pyrrolidine ring through cyclization reactions.
    • Introduction of functional groups through selective protection and deprotection strategies.
    • Final coupling reactions to attach the fluorenylmethyl group.

This compound has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting central nervous system disorders due to its receptor activity profile.
  • Chemical Biology: As a biochemical probe to study receptor-ligand interactions.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules or natural products.

Interaction studies have revealed that 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate interacts with multiple biological targets, including:

  • G Protein-Coupled Receptors: Indicating potential roles in cell signaling pathways.
  • Ion Channels: Suggesting effects on cellular excitability and neurotransmission.

These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic applications.

Several compounds share structural similarities with 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate. Notable examples include:

Compound NameCAS NumberKey Features
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate191793-75-6Hydroxyl group at position 4; potential for different biological activity.
(2S,4R)-1-(9H-fluoren-9-yl)methyl 2-benzyl 4-hydroxypyrrolidine439290-35-4Benzyl substitution; altered lipophilicity affecting pharmacokinetics.
(2S,4S)-1-(9H-fluoren-9-yl)methyl 2-methyl 4-hydroxypyrrolidine122350-59-8Hydroxypyrrolidine variant; may exhibit different receptor affinities.

These compounds highlight the uniqueness of the target compound due to its specific substitutions and stereochemistry, which influence its biological activity and potential applications in drug development.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

366.15795719 g/mol

Monoisotopic Mass

366.15795719 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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